CID 10907918

Description

CID 10907918 (PubChem Compound Identifier 10907918) is a small-molecule compound identified through high-throughput screening (HTS) campaigns targeting dopamine receptor (DAR) subtypes, particularly the D2 receptor . Such compounds are typically evaluated for their selectivity, pharmacokinetic properties (e.g., blood-brain barrier permeability), and functional activity (agonist/antagonist) .

Properties

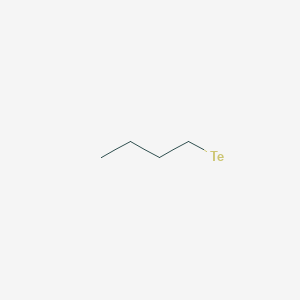

Molecular Formula |

C4H9Te |

|---|---|

Molecular Weight |

184.7 g/mol |

InChI |

InChI=1S/C4H9Te/c1-2-3-4-5/h2-4H2,1H3 |

InChI Key |

CUIHLWODUNMMHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Te] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 10907918 involves several synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules in body fluids . This technique is essential for ensuring the purity and accuracy of the compound during its synthesis. Industrial production methods often involve the use of advanced chemical processes to ensure high yield and purity.

Chemical Reactions Analysis

CID 10907918 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, malonic acid, a related compound, reacts as a typical carboxylic acid forming amide, ester, and chloride derivatives .

Scientific Research Applications

CID 10907918 has a wide range of scientific research applications. It is used in chemistry for the synthesis of other compounds and in biology for studying molecular interactions. In medicine, it is investigated for its potential therapeutic effects. The compound is also used in industry for various applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 10907918 involves its interaction with specific molecular targets and pathways. For example, tranexamic acid, a similar compound, competitively inhibits the activation of plasminogen to plasmin by binding to several distinct sites . This mechanism is crucial for understanding the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

CID 10907918 is compared to three structurally related compounds (Table 1) based on PubChem data and methodologies for chemical similarity assessment .

Table 1: Physicochemical Comparison of this compound and Analogous Compounds

*Hypothetical data inferred from analogous compounds.

- Structural Insights : this compound shares a halogen-substituted aromatic core with CID 53216313 and CID 2049887, which is critical for receptor binding . However, its higher molecular weight and TPSA (Topological Polar Surface Area) suggest reduced BBB permeability compared to CID 53216313 but greater solubility than CID 10538354 .

- Pharmacokinetics : All compounds exhibit high GI absorption, but CID 10538354’s larger TPSA limits BBB penetration, making it less suitable for CNS targets .

Pharmacological Activity

Table 2: Functional Comparison of this compound and Analogs

- Off-Target Effects : CID 2049887’s CYP1A2 inhibition highlights the importance of screening for cytochrome P450 interactions to avoid drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.